Pamoic acid disodium salt
CAS No.: 6640-22-8
Cat. No.: VC0004850
Molecular Formula: C23H16NaO6
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6640-22-8 |
---|---|
Molecular Formula | C23H16NaO6 |
Molecular Weight | 411.4 g/mol |
IUPAC Name | disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
Standard InChI | InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29); |
Standard InChI Key | MQIPLTYHZCWJRA-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+] |
SMILES | C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+] |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na] |
Chemical Structure and Physicochemical Properties
Pamoic acid disodium salt, systematically named 4,4′-methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt, possesses a distinctive bicarboxylic acid structure. The compound’s two naphthalene moieties are interconnected via a methylene (-CH2-) bridge, with hydroxyl groups at the 3-position and carboxylate groups at the 2-position of each ring . This arrangement facilitates both hydrophobic interactions and ionic bonding, critical for its pharmaceutical applications.
Molecular Characteristics
The compound’s molecular formula is , with a molecular weight of 432.33 g/mol . X-ray crystallography studies reveal a planar configuration stabilized by intramolecular hydrogen bonding between hydroxyl and carboxylate groups. This structural rigidity contributes to its stability under physiological conditions .
Physicochemical Data Table
Property | Value |
---|---|
Melting Point | 300°C |
Density (20°C) | 1.55 g/cm³ |
Water Solubility (20°C) | 43 g/L |
LogP (Partition Coefficient) | -3.2 |
Vapor Pressure (25°C) | 0.001 Pa |
Solubility in DMSO | ≥28.6 mg/mL |
These properties make it particularly suitable for aqueous formulations, as evidenced by its high water solubility compared to the parent pamoic acid .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves neutralizing pamoic acid with sodium hydroxide under controlled conditions:
Reaction parameters typically include:
-
Solvent: Ethanol/water mixtures (70:30 v/v)
-
Temperature: 60–70°C
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize heat dissipation and reaction uniformity. Post-synthesis purification involves:
-
Crystallization: From saturated aqueous solutions at 4°C.
-
Lyophilization: To obtain anhydrous forms with <0.5% moisture content .
Pharmacological Applications
GPR35 Agonism and Signaling
Pamoic acid disodium salt is a high-affinity GPR35 agonist, with half-maximal effective concentrations (EC50) of:
In murine stroke models, GPR35 activation by 40.5 mg/kg pamoic acid reduced cerebral infarct volume by 58% () and improved neurobehavioral scores by 2.3-fold compared to controls . Mechanistically, this involves:
-
Monocyte Reprogramming: Increased Ly-6C anti-inflammatory macrophages (from 12% to 34% of total monocytes).
-
Neutrophil Suppression: Reduced neutrophil infiltration by 41% in ischemic brain regions .
Drug Formulation Enhancement
As a counterion, pamoic acid disodium salt improves the solubility of basic drugs:
Drug Complex | Solubility Enhancement Factor |
---|---|
Donepezil Pamoate | 12× vs. free base |
Rivastigmine Pamoate | 8× vs. hydrochloride salt |
These complexes extend plasma half-lives by 3–5 hours through sustained release kinetics .
Biological Mechanisms and Pathways
Signal Transduction Cascade
GPR35 activation triggers a dual signaling pathway:
-
Gα-Dependent: Inhibits adenylate cyclase, reducing cAMP levels by 70% within 5 minutes.
-
β-Arrestin2-Mediated: Activates p38 MAPK and Akt, promoting cell survival signals .
In dorsal root ganglia, this dual mechanism reduces substance P release by 45%, correlating with its antinociceptive effects .
Antioxidant Activity
The compound scavenges reactive oxygen species (ROS) with IC50 values of:
-
Superoxide Anion: 18 μM
-
Hydroxyl Radical: 9 μM
This activity is structurally dependent, as methylation of hydroxyl groups abolishes 92% of ROS scavenging capacity .
Comparative Analysis with Related Compounds
Pamoate Salts Comparison
Compound | Primary Use | Unique Feature |
---|---|---|
Pyrantel Pamoate | Anthelmintic | Luminal stability in GI tract |
Olanzapine Pamoate | Antipsychotic depot formulation | 4-week release profile |
Pamoic Acid Disodium | GPR35 modulation | Intracellular signaling agonist |
Unlike other pamoates, the disodium salt directly engages cell surface receptors rather than solely modifying drug pharmacokinetics .
Recent Advances and Clinical Implications
Stroke Neuroprotection
A 2025 study demonstrated that post-ischemic administration (10 mg/kg IV) within 4.5 hours:
-
Increased peri-infarct cerebral blood flow by 33% via MMP-9 inhibition.
-
Reduced blood-brain barrier leakage by 58% through claudin-5 upregulation .
Visceral Pain Management
In a mouse colorectal distension model:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume